N-ダンシル-D-フェニルアラニン

概要

説明

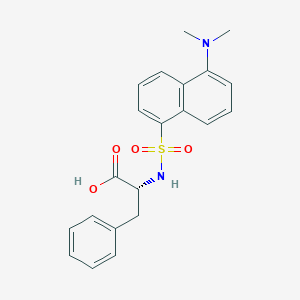

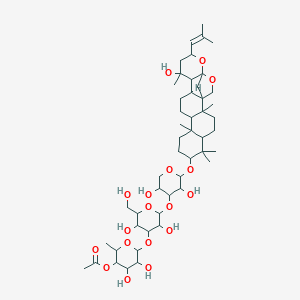

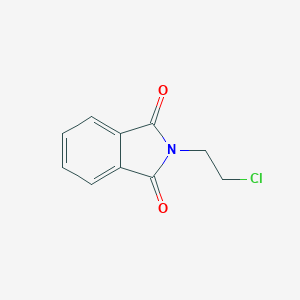

N-Dansyl-D-phenylalanine is a compound with the molecular formula C21H22N2O4S . It is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors .

Synthesis Analysis

While specific synthesis methods for N-Dansyl-D-phenylalanine were not found, D-Phenylalanine can be synthesized from L-Phenylalanine through a tri-enzymatic cascade reaction .Molecular Structure Analysis

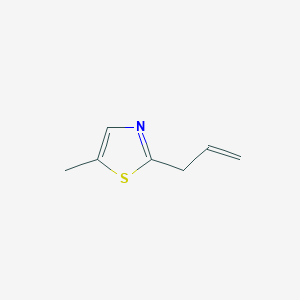

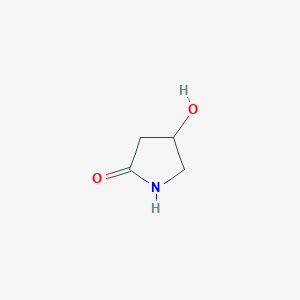

The molecular structure of N-Dansyl-D-phenylalanine includes a dansyl group attached to the amino group of D-phenylalanine . The IUPAC name is (2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .Chemical Reactions Analysis

N-Dansyl-D-phenylalanine is used in the preparation of N-sulfonylamino acid derivatives . It has been used in the study of enantiomeric determination by fluorescence spectroscopy in the presence of alpha-acid glycoprotein .Physical And Chemical Properties Analysis

N-Dansyl-D-phenylalanine has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 398.13002836 g/mol .科学的研究の応用

生物学的研究におけるエナンチオ選択的標識

N-ダンシル-D-フェニルアラニンは、生物学的生物におけるアミノ酸のエナンチオ選択的標識に使用できます。この用途は、生物学的システムにおけるキラル源と認識メカニズムを研究する上で重要です。 たとえば、ある研究では、γ-シクロデキストリンと酸化グラフェンの集合体を用いてD-フェニルアラニンのキラル標識を行い、より高いキラル識別比を示しました 。このアプローチは、複雑な生物学的サンプルにおけるエナンチオ識別システムを生成する上で重要です。

蛍光イメージング

この化合物の蛍光特性により、イメージングアプリケーションに適しています。 フェニルアラニンの蛍光誘導体を合成することにより、研究者は明るい黄色の蛍光を観察することができ、これは長期間にわたって安定かつ光安定性を維持します 。この安定性は、さまざまな研究環境における長期イメージング研究に不可欠です。

アミノ酸定量

ダンシル化は、アミノ酸の誘導体化を含むプロセスであり、生物学的サンプル中のアミノ酸の定量に使用されます。N-ダンシル-D-フェニルアラニンは、液体クロマトグラフィー質量分析(LC-MS)法において、アミノ酸を正確に定量するための標準として役立ちます。 この技術は、代謝研究や、さまざまなサンプルにおけるアミノ酸レベルの動的範囲と再現性を理解する上で不可欠です 。

代謝再プログラミング研究

N-ダンシル-D-フェニルアラニンを含むアミノ酸の分析は、代謝を研究するための重要なツールです。この化合物は、化学的誘導体化とLC-MSを含むプロトコルで使用でき、最新の機器に簡単に実装できます。 この用途は、特に代謝性疾患の研究と治療戦略の開発に関連しています 。

キラル認識研究

N-ダンシル-D-フェニルアラニンは、キラル認識研究において役割を果たします。 この化合物は、エナンチオマーを区別する能力があり、生体におけるエナンチオマーの物理化学的特性と固有の複雑さを理解するための貴重なツールとなります 。

プロテオミクスとペプチド研究

プロテオミクスでは、N-ダンシル-D-フェニルアラニンは、ペプチドとタンパク質におけるN末端アミノ酸の同定に使用できます。 ダンシル法により、ダンシルクロリドを遊離アミノ基と反応させることができ、酸加水分解後のアミノ酸組成の分析を容易にします 。

作用機序

Target of Action

N-Dansyl-D-phenylalanine is primarily used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . Metalloproteinases are enzymes that play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Mode of Action

The mode of action of N-Dansyl-D-phenylalanine involves the reaction of the compound with free amino groups of peptides and proteins . The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .

Biochemical Pathways

The biochemical pathways affected by N-Dansyl-D-phenylalanine are primarily related to the metabolism of amino acids . Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Pharmacokinetics

The compound’s interaction with amino acids and its use in liquid chromatography-mass spectrometry (lc-ms) suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the action of N-Dansyl-D-phenylalanine is the production of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes N-Dansyl-D-phenylalanine a valuable tool for identifying amino acids and studying their metabolism .

Action Environment

The action of N-Dansyl-D-phenylalanine is influenced by environmental factors such as temperature and pH . The dansylation reaction occurs at room temperature in a sodium carbonate buffer . Therefore, the efficacy and stability of N-Dansyl-D-phenylalanine may be affected by changes in these environmental conditions.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-Dansyl-D-phenylalanine is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . This suggests that it interacts with enzymes such as metalloproteinases, potentially inhibiting their activity .

Cellular Effects

In terms of cellular effects, N-Dansyl-D-phenylalanine has been shown to enter cells when modified with certain fatty acyl groups . This suggests that it could influence cellular processes by interacting with intracellular biomolecules .

Molecular Mechanism

The molecular mechanism of N-Dansyl-D-phenylalanine involves its reaction with free amino groups of peptides and proteins . This reaction yields dansylated reaction products, which are well-retained on reverse-phase columns .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Dansyl-D-phenylalanine in animal models are limited, D-phenylalanine, a related compound, has been shown to increase the pain threshold in animals . The analgesic effect of D-phenylalanine in chronic pain patients was not significant when compared to placebo .

Metabolic Pathways

N-Dansyl-D-phenylalanine is involved in the phenylalanine metabolic pathway . It’s hypothesized that phenylalanine metabolism has been shifted to produce trans-cinnamate via L-phenylalanine ammonia lyase (PAL), instead of producing tyrosine, a dopamine precursor, via phenylalanine hydroxylase (PAH) .

Transport and Distribution

N-Dansyl-D-phenylalanine, when modified with certain fatty acyl groups, can enter cells . This suggests that it is transported across the cell membrane, possibly through passive diffusion .

Subcellular Localization

Once inside the cell, acylated molecules like N-Dansyl-D-phenylalanine localize in the cytoplasm and do not enter nuclei or associate with lipophilic plasma membranes . This suggests that N-Dansyl-D-phenylalanine may primarily exert its effects within the cytoplasm of cells .

特性

IUPAC Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOGTIFRDHWSB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)